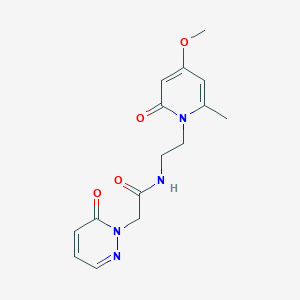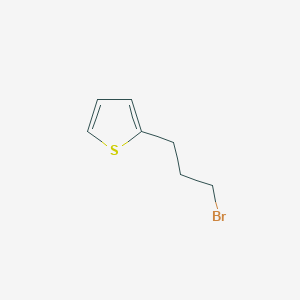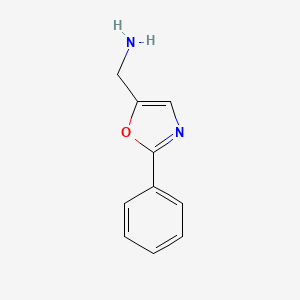
(2-Phenyl-1,3-oxazol-5-yl)methanamine
Overview
Description
(2-Phenyl-1,3-oxazol-5-yl)methanamine, also known as POMA, is a chemical compound that has gained significant interest in scientific research due to its unique properties. POMA is a heterocyclic amine that is synthesized through a multistep process involving the reaction of 2-phenyl-1,3-oxazole with formaldehyde and ammonium chloride.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (2-Phenyl-1,3-oxazol-5-yl)methanamine, focusing on six unique fields:
Antimicrobial Agents
(2-Phenyl-1,3-oxazol-5-yl)methanamine has shown promising potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and inhibit the growth of various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a valuable candidate for developing new antibiotics .
Anticancer Research
This compound has been investigated for its anticancer properties. It can induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways. Research has highlighted its potential in treating various cancers, including breast, prostate, and lung cancers. Its ability to selectively target cancer cells while sparing healthy cells is particularly noteworthy .
Anti-inflammatory Applications
(2-Phenyl-1,3-oxazol-5-yl)methanamine exhibits significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Activity
Recent studies have explored the antiviral potential of this compound. It has shown activity against several viruses, including SARS-CoV-2, the virus responsible for COVID-19. By inhibiting viral entry and replication, (2-Phenyl-1,3-oxazol-5-yl)methanamine could be developed into an effective antiviral drug .
Neuroprotective Effects
Research has indicated that (2-Phenyl-1,3-oxazol-5-yl)methanamine may have neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .
Antioxidant Properties
The compound also exhibits strong antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This antioxidant property makes it a candidate for developing supplements or drugs aimed at preventing or treating conditions associated with oxidative damage .
These applications highlight the versatility and potential of (2-Phenyl-1,3-oxazol-5-yl)methanamine in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!
BMC Chemistry MDPI Pharmaceuticals MDPI Molecules MDPI Pharmaceuticals MDPI IJMS Sigma-Aldrich
Mechanism of Action
Target of Action
Oxazole derivatives, which include this compound, have been known to exhibit a wide spectrum of biological activities . They have been used in the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities
Biochemical Pathways
Oxazole derivatives have been associated with various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . These activities suggest that these compounds may interact with multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
(2-phenyl-1,3-oxazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIWUHZRXBCISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyl-1,3-oxazol-5-yl)methanamine | |
CAS RN |
838892-98-1 | |
| Record name | (2-phenyl-1,3-oxazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2499697.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2499698.png)
![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2499701.png)
methanone](/img/structure/B2499704.png)

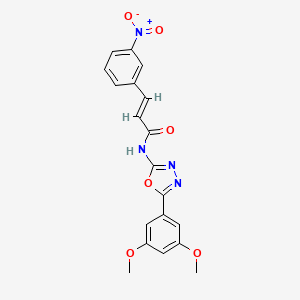
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2499711.png)
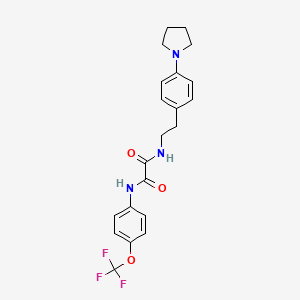
![4-{[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B2499714.png)
![8-(2-Ethylphenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2499715.png)
![2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B2499717.png)
